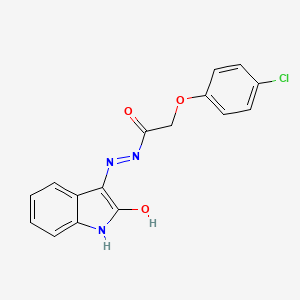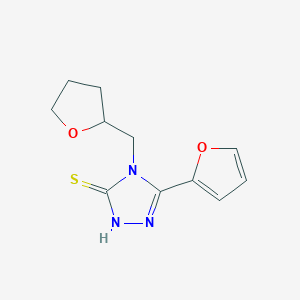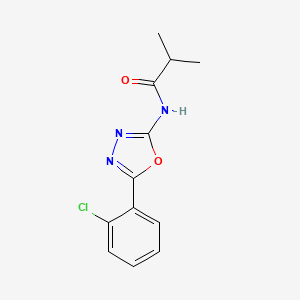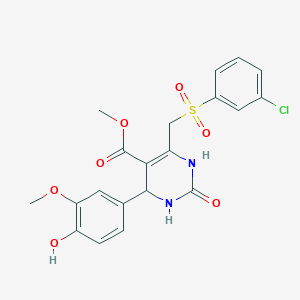
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a small molecule inhibitor that has been shown to target specific enzymes and proteins in the body, leading to a range of biochemical and physiological effects. The purpose of
作用机制
The mechanism of action of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to bind to specific sites on these enzymes and proteins, leading to a range of biochemical and physiological effects. The exact mechanism of action varies depending on the specific enzyme or protein that is targeted.
Biochemical and physiological effects
The biochemical and physiological effects of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea vary depending on the specific enzyme or protein that is targeted. However, some common effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. In addition, this compound has also been shown to have antimicrobial activity against certain bacterial strains.
实验室实验的优点和局限性
One of the main advantages of using 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to target specific pathways and processes in the body, leading to a better understanding of disease mechanisms and potential therapeutic targets. However, one of the limitations of this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea. One area of focus is the development of more potent and selective inhibitors that can target specific enzymes and proteins with greater efficacy. Another area of focus is the exploration of novel therapeutic applications for this compound, such as in the treatment of neurodegenerative disorders or infectious diseases. Additionally, further research is needed to better understand the potential toxicity and off-target effects of this compound, as well as its pharmacokinetic properties in vivo.
合成方法
The synthesis of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of furan-2-carbaldehyde, 2-aminopyridine, and thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain a high purity product.
科学研究应用
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in a range of diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, this compound has also been shown to have antimicrobial activity against certain bacterial strains.
属性
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(19-11-13-5-3-9-22-13)18-10-12-4-1-7-17-15(12)14-6-2-8-21-14/h1-9H,10-11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMRRTIBGPCFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-2-(2-hydroxyquinoline-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916931.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one](/img/structure/B2916933.png)
![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)
![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2916937.png)

![methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2916945.png)

![2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2916947.png)


![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)

